molecular formula C12H11ClN2O3 B12712182 2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone) CAS No. 78242-72-5

2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone)

Cat. No.: B12712182
CAS No.: 78242-72-5
M. Wt: 266.68 g/mol
InChI Key: JAXVBAMCRZEOLE-ZETCQYMHSA-N
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Description

2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone): is a heterocyclic compound that features a pyran ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone) typically involves the reaction of 6-methyl-2H-pyran-2,3,4-trione with 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound is explored for its therapeutic potential. Studies have shown that derivatives of this compound may exhibit significant pharmacological activities, making it a promising lead compound for drug discovery .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 6-methyl and 3-((4-chlorophenyl)hydrazone) groups in 2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone) makes it unique. This combination of substituents enhances its reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

78242-72-5

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

(2S)-5-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H11ClN2O3/c1-7-6-10(16)11(12(17)18-7)15-14-9-4-2-8(13)3-5-9/h2-5,7,16H,6H2,1H3/t7-/m0/s1

InChI Key

JAXVBAMCRZEOLE-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CC(=C(C(=O)O1)N=NC2=CC=C(C=C2)Cl)O

Canonical SMILES

CC1CC(=C(C(=O)O1)N=NC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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